4,4'-Bis(trifluoromethyl)-2,2'-bipyridine

Catalog No.
S785770
CAS No.
142946-79-0
M.F
C12H6F6N2
M. Wt
292.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Bis(trifluoromethyl)-2,2'-bipyridine

CAS Number

142946-79-0

Product Name

4,4'-Bis(trifluoromethyl)-2,2'-bipyridine

IUPAC Name

4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-2-yl]pyridine

Molecular Formula

C12H6F6N2

Molecular Weight

292.18 g/mol

InChI

InChI=1S/C12H6F6N2/c13-11(14,15)7-1-3-19-9(5-7)10-6-8(2-4-20-10)12(16,17)18/h1-6H

InChI Key

FFOMEQIMPYKURW-UHFFFAOYSA-N

SMILES

C1=CN=C(C=C1C(F)(F)F)C2=NC=CC(=C2)C(F)(F)F

Canonical SMILES

C1=CN=C(C=C1C(F)(F)F)C2=NC=CC(=C2)C(F)(F)F

Ligand for Lanthanide Complexes:

,2'-Bipyridine, 4,4'-bis(trifluoromethyl)-, also known as 4,4'-(CF3)2bpy, is a valuable ligand in coordination chemistry, particularly for lanthanide metals. The molecule's structure features two nitrogen atoms connected by a central pyridine ring. These nitrogen atoms readily bind to metal ions, forming stable five-membered chelate rings. Studies have shown that homoleptic complexes (containing only one type of ligand) of rare earth metals like terbium and dysprosium with 4,4'-(CF3)2bpy exhibit promising properties for various applications.

These complexes demonstrate:

  • High Quantum Yield: Research suggests that these complexes can achieve quantum yields (efficiency of converting absorbed light into emitted photons) of up to 0.9% .
  • Fast Relaxation Rate: The same study also reports a high relaxation rate of 99.5 Hz in 19F NMR (nuclear magnetic resonance) spectroscopy, indicating efficient energy transfer within the molecule .

These characteristics make 4,4'-(CF3)2bpy-based lanthanide complexes promising candidates for development as:

  • 19F MRI/Optical Imaging Probes: The unique combination of high quantum yield and fast relaxation rate suggests potential applications in dual modality imaging techniques, combining magnetic resonance imaging (MRI) with optical imaging .

Improving Photoconversion Efficiency in DSSCs:

Research has explored the use of 4,4'-(CF3)2bpy as a ligand in dye-sensitized solar cells (DSSCs). The trifluoromethyl groups (CF3) attached to the bipyridine molecule are believed to play a crucial role in enhancing the photoconversion efficiency, which is the efficiency of converting light energy into electrical energy. Studies have shown that DSSCs employing 4,4'-(CF3)2bpy-based dyes can achieve photoconversion efficiencies of up to 34% . This improvement is attributed to the stabilization of the highest occupied molecular orbital (HOMO) level in the dye molecule by the electron-withdrawing nature of the CF3 groups.

4,4'-Bis(trifluoromethyl)-2,2'-bipyridine is an organofluorine compound characterized by the presence of two trifluoromethyl groups attached to a bipyridine backbone. Its chemical formula is C12H6F6N2, and it features a bipyridine structure where both nitrogen atoms are part of the pyridine rings. This compound is notable for its excellent thermal stability and solubility in organic solvents, making it a versatile ligand in coordination chemistry .

Metal Complex Formation:

The primary mechanism of action of 4,4'-(CF3)2bpy is its ability to form complexes with metal ions. The lone pair electrons on the nitrogen atoms donate to empty orbitals on the metal, creating a stable coordination complex. The trifluoromethyl groups can influence the electronic properties of the complex, affecting its reactivity and function.

For example, in photocatalysis, the metal complex with 4,4'-(CF3)2bpy might absorb light and transfer the absorbed energy to initiate a desired chemical reaction []. In OLEDs, the complex might play a role in transporting charge carriers or emitting light.

This compound acts primarily as a bidentate ligand in various metal complexes. It can participate in coordination reactions with transition metals, forming stable complexes that exhibit interesting electronic and photophysical properties. For example, complexes formed with lanthanides such as terbium and dysprosium show luminescent properties, which are useful in applications such as optical devices .

Several synthetic routes have been developed for the preparation of 4,4'-bis(trifluoromethyl)-2,2'-bipyridine. Common methods include:

  • From 2-Chloro-4-(trifluoromethyl)pyridine: This method involves nucleophilic substitution reactions.
  • Direct fluorination: Involves introducing trifluoromethyl groups onto the bipyridine structure through fluorination reactions.
  • Cross-coupling reactions: Utilizing palladium-catalyzed processes to form bipyridine derivatives from simpler precursors .

The applications of 4,4'-bis(trifluoromethyl)-2,2'-bipyridine span several fields:

  • Coordination Chemistry: As a ligand for forming metal complexes used in catalysis.
  • Organic Electronics: Employed in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) due to its electronic properties .
  • Photocatalysis: Utilized in photocatalytic reactions owing to its ability to stabilize reactive intermediates .

Interaction studies primarily focus on how 4,4'-bis(trifluoromethyl)-2,2'-bipyridine coordinates with various metal ions. Research has shown that this compound can enhance the luminescent properties of lanthanide ions when used as a ligand. The interactions often involve changes in electronic states that can be monitored through techniques such as nuclear magnetic resonance (NMR) spectroscopy and luminescence spectroscopy .

Several compounds share structural similarities with 4,4'-bis(trifluoromethyl)-2,2'-bipyridine. Here’s a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
2,2'-BipyridineTwo pyridine ringsLess electron-withdrawing capability than trifluoromethyl derivatives.
4-Trifluoromethyl-2,2'-bipyridineOne trifluoromethyl groupLower stability and reactivity compared to bis(trifluoromethyl) variants.
1,10-PhenanthrolineThree-ring structureDifferent coordination geometry; more rigid structure compared to bipyridines.
4,4'-Dimethyl-2,2'-bipyridineTwo methyl groupsLess sterically hindered; different electronic properties due to methyl groups.

The design of 4,4'-Bis(trifluoromethyl)-2,2'-bipyridine represents a significant advancement in ligand chemistry, particularly for applications requiring specific electronic properties and coordination capabilities [1]. This compound belongs to the broader family of 2,2'-bipyridine derivatives, which are renowned for their ability to form stable five-membered rings with metal centers through their nitrogen atoms [2]. The strategic placement of trifluoromethyl groups at the 4,4'-positions of the bipyridine scaffold introduces unique electronic and steric properties that distinguish this ligand from its non-fluorinated counterparts [3].

The fundamental design principle behind 4,4'-Bis(trifluoromethyl)-2,2'-bipyridine involves the incorporation of electron-withdrawing trifluoromethyl groups to modify the electronic properties of the bipyridine core [2] [3]. These trifluoromethyl substituents stabilize the highest occupied molecular orbital (HOMO) of the ligand, which has been demonstrated to enhance photoconversion efficiency by up to 34% in applications such as dye-sensitive solar cells [2]. This stabilization effect is a direct result of the strong electron-withdrawing nature of the trifluoromethyl groups, which alter the electron density distribution across the bipyridine framework [3] [4].

The design strategy for this ligand also considers the spatial arrangement of the trifluoromethyl groups, which are positioned to minimize steric hindrance while maximizing electronic effects [5]. This careful positioning ensures that the ligand maintains its ability to coordinate effectively with metal centers while introducing the desired electronic modifications [6]. The 4,4'-positions were specifically chosen because substitution at these locations preserves the critical nitrogen-metal coordination sites at the 2,2'-positions, allowing the ligand to maintain its chelating capabilities [7].

Table 1: Key Design Features of 4,4'-Bis(trifluoromethyl)-2,2'-bipyridine

Design FeatureFunctionImpact on Properties
Trifluoromethyl groups at 4,4'-positionsElectron withdrawalStabilizes HOMO, enhances photoconversion efficiency [2]
Preserved 2,2'-nitrogen coordination sitesMetal chelationMaintains ability to form stable complexes with transition metals [3]
Fluorinated substituentsElectronic modificationImproves performance in photocatalytic reactions and solar cells [2] [4]
Rigid bipyridine backboneStructural stabilityEnsures consistent coordination geometry with metals [5]

Research findings indicate that the incorporation of trifluoromethyl groups significantly alters the redox properties of the resulting metal complexes [3] [7]. For instance, when coordinated with rare earth metals such as terbium and dysprosium, 4,4'-Bis(trifluoromethyl)-2,2'-bipyridine complexes exhibit quantum yields up to 0.9% and high relaxation rates of 99.5 Hz in nuclear magnetic resonance studies [2]. These properties make the ligand particularly valuable for applications in imaging probes and photocatalytic systems [2] [8].

Transition Metal-Mediated Coupling Reactions

Transition metal-mediated coupling reactions represent one of the most versatile and efficient approaches for synthesizing 4,4'-Bis(trifluoromethyl)-2,2'-bipyridine [6]. These methods leverage the catalytic properties of transition metals to form carbon-carbon bonds between pyridine units, resulting in the desired bipyridine structure [9]. The development of these synthetic routes has significantly expanded access to this important fluorinated ligand [6] [9].

Palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Negishi couplings, have emerged as particularly effective methods for synthesizing 4,4'-Bis(trifluoromethyl)-2,2'-bipyridine and related compounds [9] [10]. These reactions typically involve the coupling of halopyridines with organometallic pyridine derivatives, allowing for the controlled formation of the bipyridine core structure [9]. The versatility of these methods enables the synthesis of both symmetrical and unsymmetrical bipyridines in moderate to high yields [9] [11].

One notable approach involves the palladium-catalyzed direct coupling between halopyridines and pyridine N-oxides, which has proven effective for preparing various substituted bipyridines [12]. This method is particularly valuable for synthesizing unsymmetrically substituted bipyridines, which can be challenging to access through other routes [12]. The reaction proceeds efficiently when pyridine N-oxides bearing electron-withdrawing substituents are employed, making it well-suited for the synthesis of trifluoromethyl-substituted derivatives [12].

The mechanism of transition metal-mediated coupling reactions for bipyridine synthesis typically involves several key steps [13]. The catalytic cycle begins with oxidative addition of the transition metal catalyst to the halopyridine, followed by transmetalation with the organometallic pyridine component [13] [14]. The final step involves reductive elimination to form the new carbon-carbon bond and regenerate the catalyst [13]. This general mechanism applies across various coupling methodologies, though specific details may vary depending on the particular reaction conditions and metal catalyst employed [13] [14].

Table 2: Comparison of Transition Metal-Mediated Coupling Methods for Bipyridine Synthesis

Coupling MethodMetal CatalystTypical ConditionsYield RangeKey Advantages
Suzuki CouplingPalladiumPd(PPh₃)₄, Na₂CO₃, DMF, 80-100°C50-65%Stable boronic acid reagents [9]
Stille CouplingPalladiumPd(PPh₃)₄, toluene, 110°C60-85%Tolerates various functional groups [9] [14]
Direct C-H ArylationPalladiumPd(OAc)₂, base, solvent, heat40-80%Avoids pre-functionalization of one coupling partner [12]
Negishi CouplingPalladium/NickelPd(PPh₃)₄ or Ni catalyst, THF, rt to 60°C70-90%High reactivity, mild conditions [9] [14]

Research findings have demonstrated that the choice of transition metal catalyst and reaction conditions significantly impacts the efficiency and selectivity of these coupling reactions [9] [14]. For example, the use of bulky ligands with palladium catalysts has been shown to suppress the coordination of the bipyridine product to the metal center, thereby enhancing catalytic activity and improving yields [15]. This approach addresses one of the major challenges in bipyridine synthesis, namely the tendency of the product to inhibit the catalyst through coordination [15] [16].

Nickel-Catalyzed Cross-Electrophile Coupling

Nickel-catalyzed cross-electrophile coupling has emerged as a powerful and efficient method for synthesizing 4,4'-Bis(trifluoromethyl)-2,2'-bipyridine [17]. This approach offers several advantages over traditional cross-coupling strategies, including the direct use of two electrophiles as coupling partners without requiring organometallic nucleophiles [18]. The method is particularly valuable for constructing the carbon-carbon bonds necessary to form the bipyridine scaffold [18] [19].

The synthesis of 4,4'-Bis(trifluoromethyl)-2,2'-bipyridine via nickel-catalyzed cross-electrophile coupling typically involves the reaction of 2-chloro-4-(trifluoromethyl)pyridine with a nickel catalyst in the presence of a reducing agent [17]. A detailed procedure reported in the literature describes the dissolution of nickel(II) chloride hexahydrate and triphenylphosphine in N,N-dimethylformamide, followed by the addition of activated zinc dust as a reducing agent [17]. The reaction mixture is then heated at 80°C for an extended period, resulting in the formation of the desired bipyridine product in high yield (approximately 89%) [17].

The mechanism of nickel-catalyzed cross-electrophile coupling for bipyridine synthesis involves a complex interplay of oxidation states and electron transfer processes [18] [20]. The reaction is believed to proceed through several key steps: (1) reduction of nickel(II) to nickel(0) by the reducing agent, (2) oxidative addition of the halopyridine to the nickel(0) species, (3) dimerization or coupling of the resulting nickel-pyridyl intermediates, and (4) reductive elimination to form the bipyridine product and regenerate the catalyst [18] [20]. This mechanistic pathway differs significantly from traditional cross-coupling reactions and enables the direct coupling of two electrophilic partners [20].

Table 3: Optimized Conditions for Nickel-Catalyzed Synthesis of 4,4'-Bis(trifluoromethyl)-2,2'-bipyridine

ParameterOptimized ConditionFunction
Nickel SourceNiCl₂·6H₂O (1 mmol)Catalyst precursor [17]
LigandPPh₃ (2 mmol)Stabilizes nickel intermediates [17]
Reducing AgentZinc dust (1.5 mmol)Generates active Ni(0) species [17]
SolventDMF (2 mL)Facilitates electron transfer [17]
Temperature80°CPromotes reaction kinetics [17]
Reaction Time72 hoursEnsures complete conversion [17]
AtmosphereInert (argon)Prevents oxidation of Ni(0) [17]

Research findings have demonstrated that the efficiency of nickel-catalyzed cross-electrophile coupling is significantly influenced by the choice of ligand [5] [7]. Nitrogen-based ligands, particularly 2,2'-bipyridines themselves, have been found to be especially effective for these reactions [5]. This creates an interesting situation where the target molecule or its derivatives can serve as ligands for their own synthesis [5] [7]. Recent studies have focused on developing improved bipyridine ligands to enhance the selectivity and efficiency of these coupling reactions [7].

The nickel-catalyzed approach offers several advantages for the synthesis of 4,4'-Bis(trifluoromethyl)-2,2'-bipyridine, including operational simplicity, tolerance of functional groups, and the use of readily available starting materials [17] [18]. Additionally, this method avoids the need for pre-functionalization of coupling partners with organometallic groups, which can be challenging, particularly for pyridine derivatives [18] [19]. These features make nickel-catalyzed cross-electrophile coupling an attractive option for both laboratory-scale synthesis and potential industrial applications [17] [19].

Purification and Isolation Techniques

The purification and isolation of 4,4'-Bis(trifluoromethyl)-2,2'-bipyridine present unique challenges due to the compound's specific physicochemical properties and potential coordination with metal impurities [17]. Effective purification is crucial to obtain the high-purity material required for applications in catalysis, photochemistry, and materials science [21]. Various techniques have been developed and optimized to address these challenges and ensure the isolation of pure 4,4'-Bis(trifluoromethyl)-2,2'-bipyridine [17] [22].

Column chromatography represents one of the most commonly employed purification methods for 4,4'-Bis(trifluoromethyl)-2,2'-bipyridine [17]. Typically, silica gel is used as the stationary phase with a carefully selected mobile phase to achieve optimal separation [17]. For instance, a hexane/dichloromethane mixture (4:1 ratio) has been reported to provide effective separation of the target compound from reaction impurities [17]. This chromatographic approach allows for the removal of unreacted starting materials, metal residues, and byproducts, resulting in high-purity 4,4'-Bis(trifluoromethyl)-2,2'-bipyridine [17] [23].

The isolation process for 4,4'-Bis(trifluoromethyl)-2,2'-bipyridine often begins with an aqueous workup to remove inorganic impurities [17]. After the reaction is complete, the mixture is typically poured into a solution of aqueous ammonia and ice, followed by extraction with an organic solvent such as diethyl ether [17]. The organic phase is then dried over a drying agent (e.g., magnesium sulfate), filtered, and evaporated to obtain the crude product [17]. This initial workup helps to remove water-soluble impurities and metal salts before proceeding to more refined purification techniques [17] [22].

Table 4: Purification Techniques for 4,4'-Bis(trifluoromethyl)-2,2'-bipyridine

Purification MethodConditionsAdvantagesLimitations
Column ChromatographySilica gel, hexane/CH₂Cl₂ (4:1)High purity, effective separationTime-consuming, solvent-intensive [17]
RecrystallizationVarious solvents (e.g., methanol)Simple, scalableMay require multiple cycles, yield loss [24]
Vacuum FiltrationCold solvent rinsesRemoves soluble impuritiesLimited purification power alone [24]
Preparative HPLCSpecialized columns, optimized mobile phasesHighest purity, automatedExpensive, limited scale [23]

Research findings indicate that the purity of 4,4'-Bis(trifluoromethyl)-2,2'-bipyridine can be verified through various analytical techniques [17] [25]. Melting point determination (reported as 79-80°C for the pure compound) provides a simple initial assessment of purity [17]. More sophisticated methods include nuclear magnetic resonance spectroscopy (¹H, ¹³C, and ¹⁹F NMR), which can detect even minor impurities and confirm the structure of the compound [17]. Gas chromatography-mass spectrometry (GC-MS) is also valuable for monitoring reaction progress and assessing the purity of the final product [17] [23].

For industrial or large-scale applications, continuous purification methods may be employed to improve efficiency and reduce solvent consumption [21] [26]. These approaches often involve modifications of traditional batch purification techniques to enable continuous processing, such as continuous chromatography or crystallization systems [21]. Such methods can significantly enhance the sustainability and economic viability of 4,4'-Bis(trifluoromethyl)-2,2'-bipyridine production at scale [21] [26].

Scalability Challenges and Industrial Production

The transition from laboratory-scale synthesis to industrial production of 4,4'-Bis(trifluoromethyl)-2,2'-bipyridine presents numerous challenges that must be addressed to ensure economic viability and process efficiency [27]. These challenges span various aspects of the manufacturing process, including reaction engineering, purification, and environmental considerations [27] [26]. Understanding and overcoming these obstacles is essential for establishing sustainable large-scale production of this valuable fluorinated ligand [26].

One of the primary scalability challenges involves the extended reaction times required for the nickel-catalyzed synthesis of 4,4'-Bis(trifluoromethyl)-2,2'-bipyridine [17]. Laboratory procedures typically employ reaction times of 72 hours, which would be prohibitively long for industrial production [17]. Efforts to address this issue have focused on optimizing reaction conditions, exploring alternative catalysts, and developing continuous flow processes to enhance reaction kinetics while maintaining high yields and selectivity [27] [26]. These approaches aim to reduce production cycle times and increase throughput, thereby improving the economic feasibility of large-scale manufacturing [27].

The use of expensive transition metal catalysts, particularly palladium and nickel complexes, represents another significant challenge for industrial production [15] [28]. While these catalysts are effective for laboratory-scale synthesis, their cost becomes a major consideration at industrial scales [15]. Research has explored several strategies to address this issue, including catalyst recycling, the development of heterogeneous catalysts that can be more easily recovered and reused, and the identification of less expensive catalyst systems that maintain acceptable performance [15] [28]. These efforts aim to reduce the overall production costs while maintaining the quality of the final product [15].

Table 5: Scalability Challenges and Potential Solutions for Industrial Production

ChallengeImpactPotential Solutions
Extended reaction timesReduced throughput, increased costsContinuous flow processes, optimized conditions, alternative catalysts [27] [26]
Expensive metal catalystsHigh production costsCatalyst recycling, heterogeneous catalysts, alternative catalyst systems [15] [28]
Purification at scaleSolvent consumption, waste generationContinuous chromatography, crystallization optimization, green solvents [21] [26]
Handling of fluorinated reagentsSafety concerns, specialized equipmentProcess automation, contained systems, alternative synthetic routes [29] [26]
Environmental impactWaste management, regulatory complianceGreen chemistry principles, solvent recovery, process intensification [21] [27]

Research findings indicate that the industrial production of bipyridine compounds often employs modified synthetic approaches compared to laboratory methods [9] [15]. For instance, while nickel-catalyzed cross-electrophile coupling is effective at smaller scales, industrial processes might favor alternative routes that offer better scalability, such as optimized transition metal-mediated couplings or approaches that avoid the use of sensitive organometallic reagents [9] [15]. These modifications aim to balance synthetic efficiency with practical considerations for large-scale manufacturing [9] [15].

The purification and isolation of 4,4'-Bis(trifluoromethyl)-2,2'-bipyridine at industrial scales present additional challenges [21] [26]. Traditional column chromatography, while effective at laboratory scales, becomes impractical for large-scale production due to solvent consumption and waste generation [21]. Alternative approaches, such as continuous chromatography, optimized crystallization protocols, and the use of greener solvents, have been explored to address these issues [21] [26]. These methods aim to maintain product purity while improving process sustainability and reducing environmental impact [21] [26].

XLogP3

3.2

Wikipedia

2,2'-Bipyridine, 4,4'-bis(trifluoromethyl)-

Dates

Modify: 2023-08-15

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